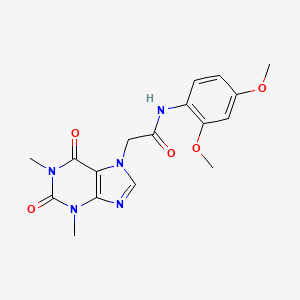![molecular formula C23H21N5O5S B11648194 [(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure is fascinating! It belongs to the class of thiazolidinone derivatives. Let’s break it down:
- The (2Z)-2 indicates the geometry of the double bond.
- The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety is a pyrazolone ring with a phenyl group and two methyl groups.
- The (E)-(2-hydroxyphenyl)methylidene]amino part involves an imine group (C=N) attached to a hydroxyphenyl group.
- Finally, the 4-oxo-1,3-thiazolidin-5-yl]acetic acid segment features a thiazolidinone ring with an acetic acid side chain.
準備方法
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of a pyrazolone with an aldehyde or ketone, followed by cyclization with a thiol. The imine formation occurs during this process.
Reaction Conditions::- Pyrazolone synthesis: Typically, the reaction is carried out in a solvent like ethanol or acetic acid, using a base (e.g., sodium hydroxide) to facilitate condensation.
- Thiazolidinone formation: Cyclization occurs under acidic conditions, often using hydrochloric acid or sulfuric acid.
- Imine formation: The imine linkage forms via condensation between the hydroxyphenyl group and the pyrazolone.
Industrial Production:: While not widely produced industrially, research labs synthesize this compound for further investigation.
化学反応の分析
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The phenyl group can be substituted with other functional groups.
Thionyl chloride: Used for pyrazolone chlorination.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Hydrazine hydrate (N₂H₄·H₂O): Reduces the imine to the amine.
Alkylating agents: Used for phenyl group substitution.
Major Products:: The oxidation and substitution reactions yield diverse derivatives with altered properties.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Limited applications due to its complex synthesis.
作用機序
The compound’s effects likely involve interactions with specific molecular targets or pathways. detailed studies are ongoing.
類似化合物との比較
While there are related thiazolidinones, this compound’s unique structure sets it apart. Similar compounds include compound A) and compound B).
: References to similar compounds are placeholders for illustrative purposes.
特性
分子式 |
C23H21N5O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-[(E)-(2-hydroxyphenyl)methylideneamino]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C23H21N5O5S/c1-14-20(22(33)28(26(14)2)16-9-4-3-5-10-16)25-23-27(21(32)18(34-23)12-19(30)31)24-13-15-8-6-7-11-17(15)29/h3-11,13,18,29H,12H2,1-2H3,(H,30,31)/b24-13+,25-23? |
InChIキー |
SYXBBSLURNGYLC-MRMWFTFXSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)/N=C/C4=CC=CC=C4O |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)N=CC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


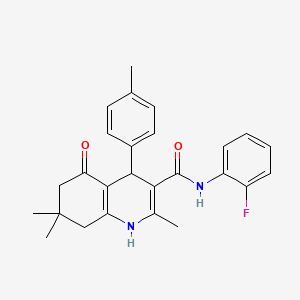
![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11648120.png)
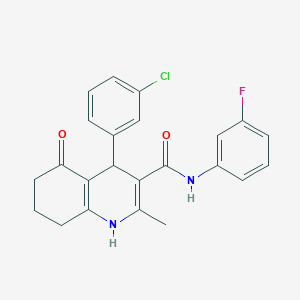
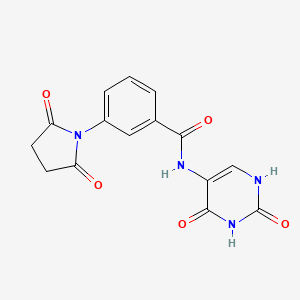
![7-[(4-chlorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B11648135.png)
![2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648151.png)
![(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648158.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11648160.png)
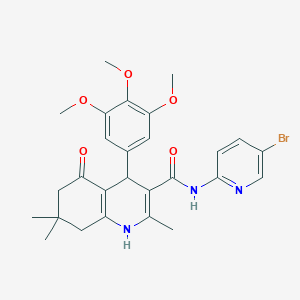
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)
![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)
